N-Isopropylmaleimide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
N-Isopropylmaleimide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction to N-Isopropylmaleimide: A Versatile Tool in Bioconjugation
N-Isopropylmaleimide is a chemical compound that has garnered significant interest within the scientific community, particularly in the realms of biochemistry and pharmaceutical sciences. As a member of the maleimide family, its core utility lies in its reactive nature, specifically its ability to form stable covalent bonds with thiol groups, which are present in the cysteine residues of proteins. This selective reactivity makes N-Isopropylmaleimide an invaluable reagent for a multitude of applications, including the site-specific modification of proteins, the development of antibody-drug conjugates (ADCs), and the synthesis of complex biomolecular structures. This guide provides an in-depth exploration of the chemical and physical properties, synthesis, characterization, reactivity, and applications of N-Isopropylmaleimide, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
N-Isopropylmaleimide is an organic compound with the molecular formula C7H9NO2.[1][2] Its systematic IUPAC name is 1-propan-2-ylpyrrole-2,5-dione.[1][2] The structure consists of a five-membered pyrrole-2,5-dione ring, to which an isopropyl group is attached at the nitrogen atom. This isopropyl substituent influences the compound's physical properties, such as its solubility and reactivity, compared to other N-substituted maleimides.
| Property | Value | Source(s) |
| Molecular Formula | C7H9NO2 | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| IUPAC Name | 1-propan-2-ylpyrrole-2,5-dione | [1][2] |
| CAS Number | 1073-93-4 | [2] |
| Appearance | Transparent liquid/Powder | [1][3] |
| SMILES | CC(C)N1C(=O)C=CC1=O | [2] |
| InChI Key | NQDOCLXQTQYUDH-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of N-substituted maleimides, including N-Isopropylmaleimide, typically involves a two-step process. The first step is the reaction of maleic anhydride with a primary amine, in this case, isopropylamine, to form the corresponding maleamic acid. The second step is the cyclization of the maleamic acid, usually through dehydration, to yield the final maleimide product.
Experimental Protocol: Synthesis of N-Isopropylmaleimide
This protocol is adapted from a general procedure for the synthesis of N-substituted maleimides.[1]
Step 1: Formation of N-isopropylmaleamic acid
-
In a round-bottom flask, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or toluene.
-
Cool the solution in an ice bath.
-
Slowly add isopropylamine (1 equivalent) dropwise to the cooled solution with constant stirring.
-
The N-isopropylmaleamic acid will precipitate out of the solution as a white solid.
-
Stir the reaction mixture for an additional hour at room temperature to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
Step 2: Cyclization to N-Isopropylmaleimide
-
Suspend the dried N-isopropylmaleamic acid in a mixture of acetic anhydride and a catalytic amount of sodium acetate.
-
Heat the mixture with stirring. The reaction progress can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the N-Isopropylmaleimide.
-
Collect the product by vacuum filtration and wash thoroughly with water to remove any remaining acetic anhydride and sodium acetate.
-
The crude product can be purified by flash chromatography on silica gel using a hexane/ethyl acetate eluent system. A typical purification involves elution with a 15:1 mixture of hexane to ethyl acetate.[1]
Spectroscopic Characterization
Accurate characterization of N-Isopropylmaleimide is crucial for its effective use in research and development. The following sections detail the expected spectroscopic data for this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of N-Isopropylmaleimide provide definitive structural information.
¹H NMR (500 MHz, CDCl₃): [1]
-
δ 6.61 (s, 2H): This singlet corresponds to the two equivalent vinyl protons of the maleimide ring.
-
δ 4.32 (m, 1H, J = 7.0 Hz): This multiplet (septet) is assigned to the methine proton of the isopropyl group, coupled to the six methyl protons.
-
δ 1.36 (d, 6H, J = 7.0 Hz): This doublet represents the six equivalent protons of the two methyl groups of the isopropyl substituent, coupled to the methine proton.
¹³C NMR (125 MHz, CDCl₃): [1]
-
δ 170.8: This signal is attributed to the two equivalent carbonyl carbons of the maleimide ring.
-
δ 133.9: This peak corresponds to the two equivalent vinyl carbons of the maleimide ring.
-
δ 42.9: This signal represents the methine carbon of the isopropyl group.
-
δ 20.0: This peak is assigned to the two equivalent methyl carbons of the isopropyl group.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight and fragmentation pattern of N-Isopropylmaleimide.
GC-MS (m/z, relative intensity): [1]
-
139 (M+, 24%): Molecular ion peak, confirming the molecular weight.
-
124 (100%): A major fragment, likely corresponding to the loss of a methyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
~1700-1720 cm⁻¹: Strong absorption due to the symmetric and asymmetric C=O stretching of the imide group.
-
~1380-1400 cm⁻¹: C-N stretching vibration.
-
~3100 cm⁻¹: C-H stretching of the vinyl group.
-
~830 cm⁻¹: C-H out-of-plane bending of the vinyl group.[4]
Reactivity and Mechanism: The Thiol-Maleimide Reaction
The primary utility of N-Isopropylmaleimide in a biological context stems from its high reactivity and selectivity towards thiol groups, particularly those of cysteine residues in proteins. This reaction is a Michael-type addition, where the nucleophilic thiol attacks one of the electrophilic vinyl carbons of the maleimide ring.
The reaction is highly efficient under physiological conditions (pH 6.5-7.5). At this pH range, the thiol group is partially deprotonated to the more nucleophilic thiolate anion, which readily reacts with the maleimide. The rate of this reaction is significantly faster than the reaction with other nucleophilic amino acid side chains, such as the amine group of lysine, ensuring high selectivity for cysteine modification.
Caption: Reaction of N-Isopropylmaleimide with a thiol.
Applications in Research and Drug Development
The specific reactivity profile of N-Isopropylmaleimide makes it a powerful tool in various scientific disciplines.
Bioconjugation and Protein Labeling
N-Isopropylmaleimide is extensively used for the covalent attachment of labels to proteins for visualization and tracking. These labels can be fluorescent dyes, biotin, or other reporter molecules. By engineering a cysteine residue at a specific site in a protein, researchers can achieve site-specific labeling, which is crucial for studying protein structure, function, and localization.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs represent a promising class of targeted therapeutics.[5] These complex molecules consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic drug, and a chemical linker that connects the two. Maleimides, including N-Isopropylmaleimide, are frequently employed in the linker to attach the drug to the antibody via cysteine residues. The stability of the maleimide-cysteine linkage is a critical factor in the efficacy and safety of ADCs. While traditional N-alkyl maleimides can sometimes undergo a retro-Michael reaction leading to premature drug release, strategies such as using N-aryl maleimides or engineering self-hydrolyzing maleimides have been developed to enhance the stability of the conjugate.[6]
Enzyme Inhibition and Activity Probes
Due to their reactivity with cysteine, maleimides can act as irreversible inhibitors of enzymes that have a cysteine residue in their active site. This property is exploited in the development of activity-based probes to study enzyme function and identify new drug targets.
Safety and Handling
N-Isopropylmaleimide and related compounds should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for similar maleimides, the following guidelines are recommended:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Storage: Store in a cool, dry place away from light and moisture. Keep the container tightly sealed.[7]
-
Toxicity: The toxicological properties of N-Isopropylmaleimide have not been fully investigated. However, related maleimides are known to be corrosive and can cause burns to the skin, eyes, and respiratory tract.[7] Some maleimide derivatives have also been shown to induce cytotoxicity in cell-based assays.[8][9] In case of exposure, seek immediate medical attention.
Conclusion
N-Isopropylmaleimide is a versatile and powerful reagent for researchers and drug development professionals. Its well-defined chemical structure and predictable reactivity with thiols make it an indispensable tool for bioconjugation, protein labeling, and the construction of targeted therapeutics like ADCs. A thorough understanding of its properties, synthesis, and handling is essential for its successful and safe application in the laboratory. As the field of bioconjugation and targeted therapy continues to evolve, the utility of precisely engineered reagents like N-Isopropylmaleimide will undoubtedly continue to grow.
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